molecular formula C20H23F3N4O2 B2746902 4-methoxy-2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775558-44-5

4-methoxy-2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2746902
CAS No.: 1775558-44-5
M. Wt: 408.425
InChI Key: MKNINXIEXDJKBO-UHFFFAOYSA-N
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Description

The compound “4-methoxy-2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” is a complex organic molecule. It contains several functional groups, including a methoxy group, a trifluoromethyl group, a pyrimidinyl group, and a benzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps. One possible method could involve the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction would be carried out at room temperature for 2-3 hours, after which the solvent would be removed .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The 3D structure of the molecule can be viewed using computational chemistry software .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions depending on the conditions. For example, it could potentially undergo Friedel Crafts acylation followed by a Clemmensen Reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its boiling point, density, and solubility could be predicted using computational chemistry methods .

Scientific Research Applications

Synthesis and Pharmacological Activities

Research in the field has focused on the synthesis of novel compounds with potential pharmacological applications. For example, studies have synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products as anti-inflammatory and analgesic agents. These compounds were found to have significant inhibitory activity on COX-2 selectivity, along with analgesic and anti-inflammatory activities, indicating their potential as pharmacological agents (Abu‐Hashem et al., 2020).

Metabolism Studies

Metabolism studies have also been conducted on compounds with structural similarities, focusing on their metabolic pathways in humans. For instance, the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia patients, identifying the main metabolic pathways of the compound after oral administration (Gong et al., 2010).

Potential Therapeutic Applications

The research extends to exploring the potential therapeutic applications of synthesized compounds. Benzamide derivatives have been evaluated for their serotonin 4 receptor agonist activity, indicating their potential use in gastrointestinal motility disorders (Sonda et al., 2003). Furthermore, studies on benzamide drugs have explored their conformations and interactions with dopamine receptors, suggesting their relevance in developing neuroleptic medications (van de Waterbeemd & Testa, 1983).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, structure, reactivity, and potential biological activity. This could involve both experimental studies and computational modeling .

Properties

IUPAC Name

4-methoxy-2-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-12-10-15(29-3)4-5-16(12)19(28)26-14-6-8-27(9-7-14)18-11-17(20(21,22)23)24-13(2)25-18/h4-5,10-11,14H,6-9H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNINXIEXDJKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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